10-Acetyloxy Oxcarbazépine
Vue d'ensemble
Description
10-Acetyloxy Oxcarbazepine, also known as 10-Acetyloxy Oxcarbazepine, is a useful research compound. Its molecular formula is C17H14N2O4 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-Acetyloxy Oxcarbazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Acetyloxy Oxcarbazepine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Amélioration de l'activité antiépileptique
L'oxcarbazépine est un médicament antiépileptique fréquemment prescrit pour la prise en charge des crises focales et généralisées . Cependant, ses avantages thérapeutiques sont limités par ses effets secondaires dépendants de la dose . Une étude visait à développer des nanoparticules de chitosane chargées en oxcarbazépine (OXC-NP) ajoutées à un gel mucoadhésif thermoréversible pour une administration intranasale et une amélioration de l'activité antiépileptique . Les résultats ont montré une activité antiépileptique accrue des OXC-NP, qui s'est traduite par une diminution du score de crise et une prolongation de la survie .
Administration nez-cerveau
L'administration nez-cerveau est une nouvelle voie pour améliorer l'efficacité des antiépileptiques . L'encapsulation des médicaments dans des nanoparticules mucoadhésives offre encore plus d'avantages pour la voie nasale . L'étude a développé une formulation pour l'administration intranasale et l'amélioration de l'activité antiépileptique .
Mécanismes anti-inflammatoires
L'activité antiépileptique accrue des OXC-NP pourrait s'expliquer par ses mécanismes anti-inflammatoires . L'arrêt du TNF-α et de l'IL-6 hippocampiques associé à une régulation à la hausse de l'IL-10 pourrait expliquer ces mécanismes .
Taux de dissolution amélioré
Une étude visait à préparer une formulation à base de filage centrifuge de l'oxcarbazépine pour améliorer le taux de dissolution et donc l'action rapide
Mécanisme D'action
Target of Action
The primary target of 10-Acetyloxy Oxcarbazepine, like its parent compound Oxcarbazepine, is the voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials along neurons, which are fundamental to the functioning of the nervous system .
Mode of Action
10-Acetyloxy Oxcarbazepine and its active metabolite, MHD, exert their anti-epileptic effects primarily through the blockade of voltage-gated sodium channels . By blocking these channels, they stabilize hyperexcited neuronal membranes, inhibit repetitive firing, and decrease the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .
Biochemical Pathways
Oxcarbazepine undergoes rapid and extensive metabolism to its pharmacologically active metabolite, 10-hydroxycarbazepine (also known as licarbazepine), by stereoselective biotransformation mediated by a cytosolic, non-microsomal, and non-inducible arylketone reductase . 10-hydroxycarbazepine subsequently undergoes glucuronidation (51%) or undergoes hydroxylation to form a dihydrodiol metabolite (28%) .
Pharmacokinetics
After oral ingestion, Oxcarbazepine is rapidly absorbed with Tmax values of 3–6 h and with a bioavailability of 100% . The volume of distribution of its pharmacologically active metabolite, 10-hydroxycarbazepine, is 0.75 L/kg . The protein binding of 10-hydroxycarbazepine is 40%, while that of Oxcarbazepine it is 60% . The plasma elimination half-life of Oxcarbazepine is 2 h . Thus, Oxcarbazepine is essentially a prodrug which is rapidly converted to its pharmacologically active 10-hydroxycarbazepine metabolite .
Result of Action
The blockade of voltage-sensitive sodium channels by 10-Acetyloxy Oxcarbazepine and its active metabolite, MHD, results in the stabilization of hyperexcited neuronal membranes, inhibition of repetitive firing, and decreased propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .
Action Environment
The efficacy of 10-Acetyloxy Oxcarbazepine can be influenced by several environmental factors. For instance, body weight and co-administration with enzyme-inducing antiepileptic drugs emerge as the most influential factors contributing to the pharmacokinetics of MHD . A positive correlation was observed between estimated glomerular filtration rate (eGFR) and the clearance of MHD in pediatric patients with epilepsy . Genetic polymorphisms also play a significant role in MHD clearance .
Analyse Biochimique
Biochemical Properties
This metabolite subsequently undergoes glucuronidation .
Cellular Effects
The pharmacologically active metabolite, 10-hydroxycarbazepine, shows potent antiepileptic activity in animal models comparable to that of carbamazepine . It exerts its effects by blockade of voltage-dependent sodium channels in the brain .
Molecular Mechanism
10-Acetyloxy Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, 10-hydroxycarbazepine . This step is mediated by cytosolic arylketone reductases . The active metabolite, 10-hydroxycarbazepine, exerts its antiepileptic activity by blockade of voltage-dependent sodium channels in the brain .
Temporal Effects in Laboratory Settings
The release of 10-Acetyloxy Oxcarbazepine is prolonged, reaching 47.1% after 6 hours and 55% after 24 hours . In plasma, after a single oral administration of oxcarbazepine, the mean apparent elimination half-life (t½) of 10-hydroxycarbazepine in adults was 8–9 hours .
Dosage Effects in Animal Models
The therapeutic benefits of 10-Acetyloxy Oxcarbazepine are limited by its dose-dependent side effects . The pharmacokinetic characteristics of 10-Acetyloxy Oxcarbazepine were determined in an epileptic rat model and compared to intranasal 10-Acetyloxy Oxcarbazepine and oral 10-Acetyloxy Oxcarbazepine .
Metabolic Pathways
10-Acetyloxy Oxcarbazepine undergoes rapid and extensive metabolism to its pharmacologically active metabolite, 10-hydroxycarbazepine . This step is mediated by cytosolic arylketone reductases . 10-hydroxycarbazepine subsequently undergoes glucuronidation .
Transport and Distribution
After oral ingestion, 10-Acetyloxy Oxcarbazepine is rapidly absorbed . The volume of distribution of its pharmacologically active metabolite, 10-hydroxycarbazepine, is 0.75 L/kg .
Subcellular Localization
Given that it is metabolized in the liver to its active metabolite, 10-hydroxycarbazepine , it is likely that it is localized in the liver cells where it undergoes metabolism.
Propriétés
IUPAC Name |
(11-carbamoyl-5-oxo-6H-benzo[b][1]benzazepin-6-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10(20)23-16-12-7-3-5-9-14(12)19(17(18)22)13-8-4-2-6-11(13)15(16)21/h2-9,16H,1H3,(H2,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWJEEHQNGPADU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552124 | |
Record name | 5-Carbamoyl-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113952-21-9 | |
Record name | 5-Carbamoyl-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.